![molecular formula C18H18ClN3O3S B2950208 2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379971-15-8](/img/structure/B2950208.png)
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile, commonly referred to as CSPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CSPC is a member of the piperidine family of compounds and has been found to have a wide variety of biochemical and physiological effects.
作用机制
The mechanism of action of CSPC is not fully understood, but it is thought to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. CSPC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
CSPC has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter involved in the development of seizures, and increase the release of GABA, an inhibitory neurotransmitter. CSPC has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
CSPC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have a high degree of selectivity for certain receptors, making it a useful tool for studying specific pathways in the brain.
One limitation of CSPC is its potential toxicity. While it has been found to be relatively safe in animal studies, further research is needed to determine its safety in humans. Additionally, the mechanism of action of CSPC is not fully understood, which may limit its potential applications in scientific research.
未来方向
There are several potential future directions for research on CSPC. One area of focus could be on its potential as a treatment for neurological disorders such as epilepsy and chronic pain. Additionally, further research is needed to determine the safety and efficacy of CSPC in humans. Finally, research could focus on the development of new compounds based on the structure of CSPC, with the goal of identifying compounds with improved selectivity and efficacy.
合成方法
The synthesis of CSPC involves the reaction of 2-chlorobenzenesulfonyl chloride with piperidine and subsequent reaction with 4-methoxypyridine-2-carbonitrile. The resulting compound is then purified through column chromatography to obtain the final product.
科学研究应用
CSPC has been found to have a wide range of potential applications in scientific research. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. CSPC has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-16-3-1-2-4-17(16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAKFWYSRZIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

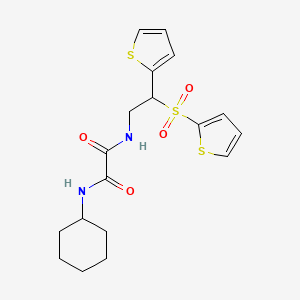



![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)
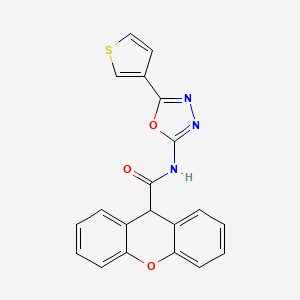
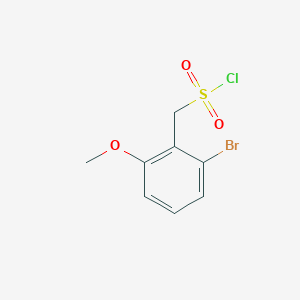
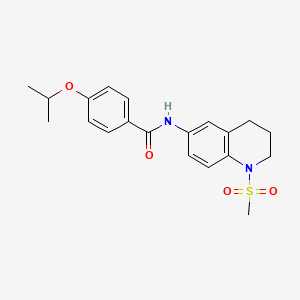
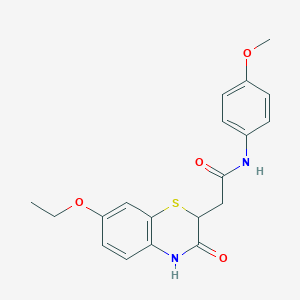

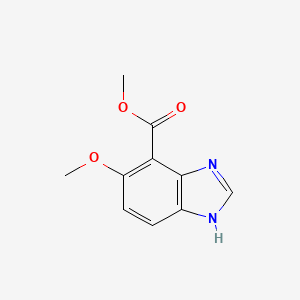
![7-ethyl-3,4,9-trimethyl-1-[(4-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2950145.png)
![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)
![Thieno[2,3-b]pyridin-2-ylboronic acid](/img/structure/B2950147.png)